molecular formula C14H17NO4 B086979 3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone CAS No. 14789-97-0

3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone

Cat. No. B086979
CAS RN: 14789-97-0
M. Wt: 263.29 g/mol
InChI Key: BGBCOFMXRUKOEY-UHFFFAOYSA-N
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Description

3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone is a synthetic compound that belongs to the class of oxazolidinones. It is also known as IPMO and has been extensively studied for its potential applications in scientific research. This compound has been shown to possess various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism Of Action

The mechanism of action of IPMO involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, thereby inhibiting the translation of mRNA into proteins. This results in the inhibition of bacterial growth and proliferation.

Biochemical And Physiological Effects

IPMO has been shown to possess various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress and cell death. It has also been shown to inhibit biofilm formation, which is a major virulence factor in many pathogenic bacteria.

Advantages And Limitations For Lab Experiments

One of the major advantages of using IPMO in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, making it a versatile compound for research. However, one of the limitations of using IPMO is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on IPMO. One potential area of study is the development of new antibiotics based on the structure of IPMO. Another potential area of study is the investigation of the mechanism of action of IPMO in more detail, which could lead to the development of new antibacterial agents. Additionally, the potential use of IPMO in the treatment of biofilm-associated infections is an area of active research.

Synthesis Methods

The synthesis of 3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone involves the reaction of isobutyryl chloride with 5-phenoxymethyl-2-oxazolidinone in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of IPMO as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.

Scientific Research Applications

IPMO has been studied extensively for its potential applications in scientific research. It has been shown to possess antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This makes it a promising candidate for the development of new antibiotics.

properties

CAS RN

14789-97-0

Product Name

3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-(2-methylpropanoyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H17NO4/c1-10(2)13(16)15-8-12(19-14(15)17)9-18-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

BGBCOFMXRUKOEY-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CC(OC1=O)COC2=CC=CC=C2

Canonical SMILES

CC(C)C(=O)N1CC(OC1=O)COC2=CC=CC=C2

Origin of Product

United States

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